molecular formula C12H11NO2 B7486229 3-Hydroxy-N-methyl-2-naphthamide

3-Hydroxy-N-methyl-2-naphthamide

Cat. No.: B7486229
M. Wt: 201.22 g/mol
InChI Key: DXJYXGPBSUWBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-methyl-2-naphthamide (Molecular Formula: C 12 H 11 NO 2 , Molecular Weight: 201.22) is a chemical compound of interest in several advanced research areas . Its structure, featuring a naphthalene ring system with hydroxy and N-methylamide substituents, makes it a valuable precursor and core scaffold in organic synthesis and materials science. This compound serves as a key synthetic intermediate for developing chemosensors. Researchers have utilized similar 3-hydroxy-2-naphthohydrazide derivatives to create highly selective Schiff base sensors for the detection of cyanide ions (CN⁻), which are significant for environmental monitoring and toxicology studies . Furthermore, naphthamide derivatives are actively investigated in neuroscience research, particularly as structural components in the development of positive and negative allosteric modulators for NMDA receptors, which are important targets for neurodegenerative and psychiatric disorders . The naphthalene core is also a subject of study in the field of nonlinear optics (NLO), where such π-conjugated systems can be designed to exhibit properties useful for photonic and electronic applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

3-hydroxy-N-methylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(15)10-6-8-4-2-3-5-9(8)7-11(10)14/h2-7,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYXGPBSUWBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The substituent on the amide nitrogen significantly alters molecular properties. Below is a comparative analysis of 3-Hydroxy-N-methyl-2-naphthamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent on N Key Properties/Applications Source/Use
3-Hydroxy-N-methyl-2-naphthamide Not provided C₁₂H₁₁NO₂ 201.22 Methyl Hypothesized improved lipophilicity; research applications inferred from analogs. Inferred from analogs
3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide 135-65-9 C₁₇H₁₂N₂O₃ 292.29 3-Nitrophenyl Enhanced electron-withdrawing properties; used in polymer synthesis. City Chemical LLC
3-Hydroxy-N-(2-hydroxyethyl)-2-naphthamide Not listed C₁₃H₁₃NO₃ 231.25 2-Hydroxyethyl Increased hydrophilicity; potential for polar solvent applications. City Chemical LLC
3-Hydroxy-N-(1-naphthyl)-2-naphthamide 132-68-3 C₂₁H₁₅NO₂ 313.35 1-Naphthyl Aromatic bulk; azoic dye coupling component. Safety data sheet
3-Hydroxy-N-(2-Oxo-5-benzimidazolinyl)-2-naphthamide 26848-40-8 C₁₈H₁₃N₃O₃ 319.31 2-Oxo-5-benzimidazolinyl Heterocyclic functionality; potential bioactivity. Excel International
3-Hydroxy-N-methoxy-N-methyl-2-naphthamide 666734-60-7 C₁₃H₁₃NO₃ 231.25 Methoxy and Methyl Dual substituents; requires cold storage (2–8°C). GLPBIO

Key Findings from Comparative Analysis

Solubility and Polarity: The 2-hydroxyethyl substituent (C₁₃H₁₃NO₃) enhances water solubility due to its polar hydroxy group, making it suitable for aqueous-phase reactions . In contrast, the 3-nitrophenyl group (C₁₇H₁₂N₂O₃) introduces electron-withdrawing effects, reducing solubility but improving thermal stability for high-temperature polymer synthesis .

Applications: 1-Naphthyl-substituted derivatives (C₂₁H₁₅NO₂) are critical in dye chemistry as coupling agents for azo dyes, leveraging their extended aromatic system .

Stability and Handling: N-Methoxy-N-methyl derivatives (C₁₃H₁₃NO₃) require stringent storage conditions (2–8°C, moisture-free) to prevent decomposition, suggesting sensitivity to environmental factors . Safety data for 1-naphthyl derivatives highlight hazards like toxic fume emission upon combustion, a common risk among aromatic amides .

Preparation Methods

Thionyl Chloride-Mediated Acid Chloride Formation

The foundational approach involves converting 3-hydroxy-2-naphthoic acid to its acid chloride using thionyl chloride (SOCl₂). As detailed in the patent US5756757A, 1 mol of 3-hydroxy-2-naphthoic acid reacts with 1.05 mol SOCl₂ in toluene or xylene at 47–50°C under catalytic N,N'-dimethylformamide (DMF). This exothermic reaction achieves near-quantitative conversion within 3 hours, producing 3-hydroxy-2-naphthoyl chloride with <1% residual acid.

Amidation with Methylamine

The acid chloride is subsequently reacted with methylamine. Optimal conditions from EP0747369NWA1 specify a 0.95:1 molar ratio of methylamine to acid chloride in N-methylpyrrolidone (NMP) at 20–35°C. Sodium carbonate (1.0–1.3 mol per acid equivalent) neutralizes HCl, driving the reaction to 85% yield. Prolonged addition times (>4 hours) minimize byproducts like N-methyl-bis-naphthamide, ensuring final purity >99%.

Table 1: Direct Acylation Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
SOCl₂ Equivalents1.05–1.1098.599.8
Reaction Temperature47–50°C
Methylamine Equivalents0.95–1.008599.2
Addition Time4–10 h85–8899.0–99.5

Carbodiimide-Mediated Coupling

Mechanism and Reagent Selection

As an alternative to acid chlorides, carbodiimides like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for direct amidation. EP0747369NWA1 reports that 3-hydroxy-2-naphthoic acid reacts with DCC (1.2 eq) and methylamine (1.1 eq) in dichloromethane at 0°C. Hydroxybenzotriazole (HOBt) suppresses racemization, achieving 78% yield.

Byproduct Management

A key challenge is the formation of N-acylurea (5–7%), necessitating post-reaction filtration to remove dicyclohexylurea. Washing with 5% citric acid and saturated NaHCO₃ reduces residual DCC to <0.1%.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To prevent hydroxyl group interference, EP0747369NWA1 acetylates 3-hydroxy-2-naphthoic acid using acetic anhydride in pyridine. The protected intermediate then undergoes amidation, followed by deprotection with NaOH/MeOH (1:4 v/v) at 60°C.

Yield and Purity Trade-Offs

While protection increases amidation yield to 82%, deprotection introduces 3–5% degradation products, necessitating recrystallization from ethanol/water (1:3). Final purity reaches 98.5%, marginally lower than direct acylation.

Industrial-Scale Synthesis Optimizations

Solvent and Effluent Reduction

Patent US5756757A highlights replacing xylene with toluene, reducing phosphorus effluent by 40% through thionyl chloride recycling. NMP is preferred over DMF due to higher boiling point (202°C vs. 153°C), enabling safer high-temperature reactions.

Continuous Flow Reactor Design

Evitachem’s protocol employs continuous flow systems for acid chloride synthesis, achieving 92% conversion in 20 minutes versus 3 hours batchwise. Coupled with inline neutralization, this reduces total synthesis time from 12 hours to 4.5 hours.

Table 2: Industrial vs. Laboratory-Scale Performance

MetricBatch ProcessContinuous Flow
Reaction Time12 h4.5 h
Yield85%88%
Solvent Consumption8 L/kg5 L/kg
Energy Consumption120 kWh/kg75 kWh/kg

Comparative Analysis of Methods

Yield and Purity Benchmarking

Direct acylation surpasses carbodiimide coupling in purity (99.2% vs. 97.5%) but requires stringent moisture control. Protection-deprotection offers moderate yields (82%) with higher operational complexity.

Environmental and Cost Considerations

Thionyl chloride methods generate 2.1 kg HCl/kg product, requiring scrubbers for neutralization. Carbodiimide routes avoid acidic byproducts but incur higher reagent costs (DCC: $320/kg vs. SOCl₂: $2.50/kg) .

Q & A

Q. Table 1. Key Spectral Data for 3-Hydroxy-N-methyl-2-naphthamide

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.4 (s, 1H, naphthyl H), δ 3.0 (s, 3H, N–CH₃)
FT-IR1652 cm⁻¹ (C=O), 3280 cm⁻¹ (O–H)
HRMS[M+H]⁺ = 201.0790

Q. Table 2. Common Contaminants in Synthesis

ContaminantSourceMitigation Strategy
3-Hydroxy-2-naphthoic acidHydrolysis of amide bondUse anhydrous conditions, inert gas
N-Methyl byproductsIncomplete purificationOptimize column chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.